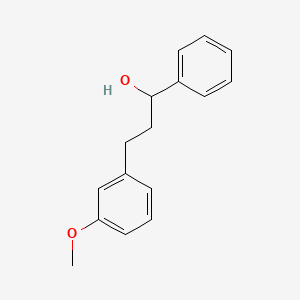

1-Phenyl-3-(3-methoxyphenyl)-1-propanol

Descripción

1-Phenyl-3-(3-methoxyphenyl)-1-propanol is a secondary alcohol characterized by a propanol backbone substituted with phenyl and 3-methoxyphenyl groups at the 1- and 3-positions, respectively. These analogs vary in substituents, synthesis routes, and applications, offering insights into how structural modifications influence chemical behavior and biological activity.

Propiedades

Fórmula molecular |

C16H18O2 |

|---|---|

Peso molecular |

242.31 g/mol |

Nombre IUPAC |

3-(3-methoxyphenyl)-1-phenylpropan-1-ol |

InChI |

InChI=1S/C16H18O2/c1-18-15-9-5-6-13(12-15)10-11-16(17)14-7-3-2-4-8-14/h2-9,12,16-17H,10-11H2,1H3 |

Clave InChI |

RZIDGSUSLLLLFD-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC(=C1)CCC(C2=CC=CC=C2)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

1-(3-Methoxyphenyl)-1-Propanol Derivatives

2,2-Dimethyl-1-(3-methoxyphenyl)-1-propanol

- Structure: Branched alkyl chain (2,2-dimethyl) at the propanol backbone.

- Synthesis : Used as a key intermediate in the synthesis of 5-[1-(3-methoxyphenyl)-2,2-(dimethyl)propoxymethyl] uracil (6b), a modified nucleoside analog .

1-(3-Methoxy-4-phenylmethoxyphenyl)propan-1-ol

Phenyl-Propanol Derivatives with Amino Substituents

1-Phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP)

- Structure: Morpholino group at the 3-position and decanoylamino at the 2-position.

- Pharmacological Activity :

- Comparison: The morpholino and decanoylamino groups enhance biochemical targeting compared to the methoxyphenyl group in the parent compound.

1-o-Chlorophenyl-1-phenyl-3-dimethylaminopropanol

- Structure: Chlorine substituent on the phenyl ring and dimethylamino group at the 3-position.

- Synthesis : Produced via hydrogenation and dimethylation steps, highlighting the role of substituents in directing synthetic pathways .

- Activity : Demonstrates how electronegative substituents (e.g., Cl) and tertiary amines can modulate pharmacological properties.

Ketone Analogs

1-(3-Methoxyphenyl)-2-propanone (3-Methoxyphenylacetone)

Structural and Functional Analysis Table

Key Findings and Implications

Substituent Effects: Electron-donating groups (e.g., methoxy) enhance solubility and influence electronic properties, while bulky groups (e.g., benzyloxy) increase hydrophobicity. Amino groups (e.g., morpholino) enable targeted biochemical interactions, such as enzyme inhibition or drug efflux modulation.

Synthetic Flexibility :

- Branched analogs (e.g., 2,2-dimethyl) require tailored condensation methods, whereas linear derivatives are more amenable to standard alkylation/acylation.

Pharmacological Potential: PDMP exemplifies how propanol derivatives can be optimized for therapeutic applications through strategic substituent addition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.